molecular formula C19H22ClNO2 B5818698 N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide

N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide

Cat. No.: B5818698
M. Wt: 331.8 g/mol
InChI Key: POSPGHGYUMOPGC-UHFFFAOYSA-N
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Description

N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide is a chemical compound with the molecular formula C19H22ClNO2. It is a useful research chemical and is often employed in various scientific studies due to its unique structural properties.

Properties

IUPAC Name

N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO2/c1-19(2,3)21(13-14-8-6-5-7-9-14)18(22)16-12-15(20)10-11-17(16)23-4/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSPGHGYUMOPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with benzylamine and tert-butylamine. The reaction is carried out under controlled conditions, often using a suitable solvent such as dichloromethane or toluene. The reaction mixture is then subjected to reflux, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butylbenzamide: Similar in structure but lacks the benzyl and methoxy groups.

    N-benzylbenzamide: Similar but lacks the tert-butyl and methoxy groups.

    5-chloro-2-methoxybenzamide: Similar but lacks the benzyl and tert-butyl groups.

Uniqueness

N-benzyl-N-tert-butyl-5-chloro-2-methoxybenzamide is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications, offering a combination of stability, reactivity, and biological activity that is not found in its simpler analogs .

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